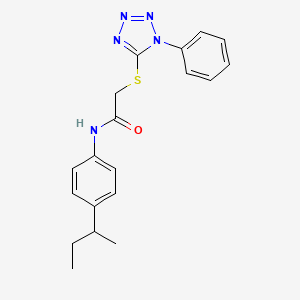

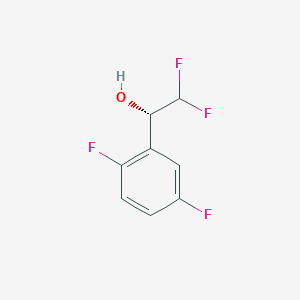

(1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol is a chemical compound that is widely used in scientific research. It is a chiral alcohol that has a unique chemical structure, which makes it a valuable tool in various research applications. In

Scientific Research Applications

Fluorine Chemistry and Synthesis

- Fluoride Ion-Catalyzed Defluorination : The compound has been used in fluoride ion-catalyzed 1,2-desilylative defluorination, forming 1-substituted 2,2-difluorostyrenes (Nakamura & Uneyama, 2007).

- Microwave-Assisted Fluorination : An improved method for side-chain fluorination of 1-arylethanones to 1-aryl-2-fluoroethanones uses microwave assistance (Thvedt et al., 2009).

- Synthesis of Fluorinated Compounds : It is used in synthesizing mixed phenylene-thiophene oligomers for n-type semiconductors (Facchetti et al., 2004).

Organic Chemistry

- Lipase-Catalyzed Transesterification : The compound has been synthesized using lipase-catalyzed transesterification for producing optically pure diols (Sakai et al., 2000).

- Novel Analgesic-Antiinflammatory Salicylates : Though not directly using the compound, research on novel salicylates provides insights into the broader chemical family it belongs to (Hannah et al., 1978).

Materials Science

- Polymerizations and Reactions : It is used in various polymerization processes and reactions, particularly involving fluorinated compounds (Boston et al., 1997).

- Electrochromic Device Applications : Its derivatives are explored for potential use in electrochromic devices, particularly in achieving desired multichromic properties (Camurlu et al., 2008).

Physical Chemistry

- Study of Self-Diffusion in Fluoroethanols : Research into the self-diffusion of fluoroethanols, particularly focusing on their hydrogen bond structures and steric effects, provides insights into the physical properties of related compounds (Gross et al., 1998).

properties

IUPAC Name |

(1S)-1-(2,5-difluorophenyl)-2,2-difluoroethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,7-8,13H/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHXSSRICKLZKJ-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(C(F)F)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)[C@@H](C(F)F)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2435381.png)

![3-{[(2-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2435383.png)

![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2435384.png)

![3-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2435388.png)

![2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic Acid](/img/structure/B2435390.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2435391.png)

![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide](/img/structure/B2435397.png)